![molecular formula C17H16Cl2N2O4 B2778507 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea CAS No. 1396774-42-7](/img/structure/B2778507.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 was first synthesized in 2011 by a team of researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential benefits.
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, employing urea derivatives as part of the process, highlights the application in environmental science, particularly in water treatment technologies to remove persistent organic pollutants (Sirés et al., 2007).
Synthesis of Organic Compounds
Urea derivatives have been applied in the synthesis of organic compounds, such as 1,3-Benzoxathiol-2-one derivatives, showcasing their utility in synthetic organic chemistry for producing various chemical entities with potential pharmaceutical applications (Konovalova et al., 2020).
Facile Carbamoylation of Nucleophiles
Research demonstrates the use of hindered ureas for the efficient substitution reactions with nucleophiles under neutral conditions. This opens up new pathways in the synthesis of amine derivatives, indicating their importance in the development of synthetic methodologies (Hutchby et al., 2009).
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(23,10-2-5-14-15(6-10)25-9-24-14)8-20-16(22)21-11-3-4-12(18)13(19)7-11/h2-7,23H,8-9H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYJSCOPPJJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea |
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